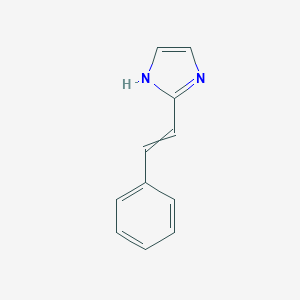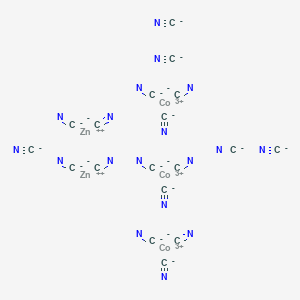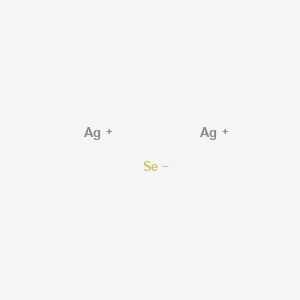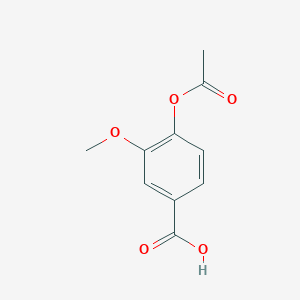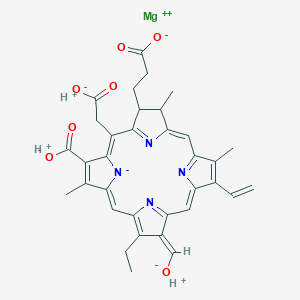
Chlorophyllin b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorophyllin b is a water-soluble derivative of chlorophyll, which is a green pigment found in plants. Chlorophyllin b has been widely used in scientific research due to its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of chlorophyllin b is not fully understood, but it is believed to work by binding to carcinogens and other harmful compounds in the body, preventing them from causing damage to cells. It also has antioxidant properties, which help to neutralize free radicals and reduce oxidative stress.
Biochemische Und Physiologische Effekte
Chlorophyllin b has been shown to have various biochemical and physiological effects, including reducing inflammation, improving immune function, and promoting wound healing. It has also been shown to have a protective effect on the liver and kidneys, reducing the risk of liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using chlorophyllin b in lab experiments is its low toxicity and high solubility, which makes it easy to administer and measure. However, one limitation is that it can be difficult to obtain high purity samples, which can affect the accuracy of results.
Zukünftige Richtungen
There are many potential future directions for research on chlorophyllin b. One area of interest is its potential use as a natural food preservative, due to its antimicrobial properties. Another area of interest is its potential use in the treatment of various diseases, such as cancer and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of chlorophyllin b.
In conclusion, chlorophyllin b is a water-soluble derivative of chlorophyll that has been widely used in scientific research for its various biochemical and physiological effects. It has potential applications in the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and potential uses.
Synthesemethoden
Chlorophyllin b can be synthesized through various methods such as alkaline hydrolysis, acid hydrolysis, and enzymatic hydrolysis. The most commonly used method is alkaline hydrolysis, which involves the use of sodium hydroxide and ethanol to extract chlorophyllin b from plant sources.
Wissenschaftliche Forschungsanwendungen
Chlorophyllin b has been widely used in scientific research for its antioxidant, antimutagenic, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce the risk of DNA damage. Chlorophyllin b has also been used as a dietary supplement to improve overall health and prevent various diseases.
Eigenschaften
CAS-Nummer |
13962-39-5 |
|---|---|
Produktname |
Chlorophyllin b |
Molekularformel |
C34H32MgN4O7 |
Molekulargewicht |
632.9 g/mol |
IUPAC-Name |
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron |
InChI |
InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2 |
InChI-Schlüssel |
XYVUTWHYXOKLHS-UHFFFAOYSA-L |
Isomerische SMILES |
[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Kanonische SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Synonyme |
CHLOROPHYLLINB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



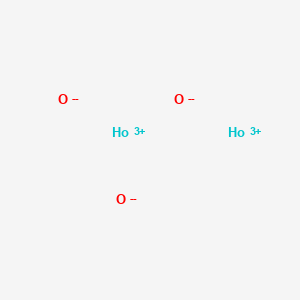
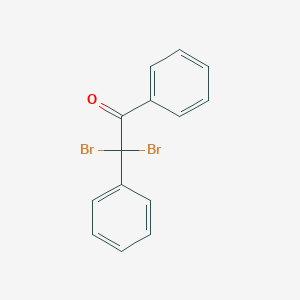
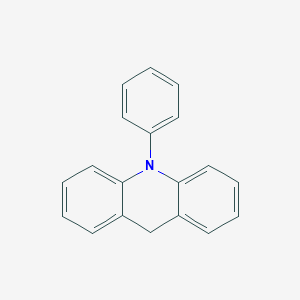
![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
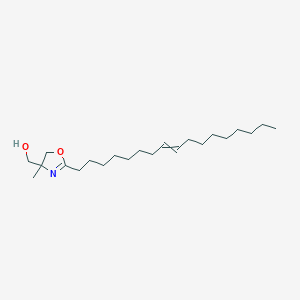
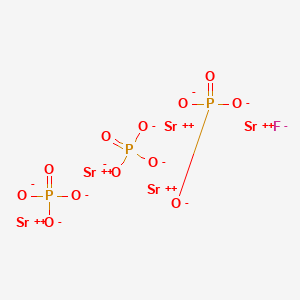
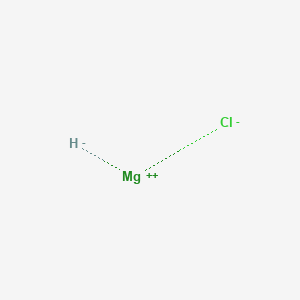
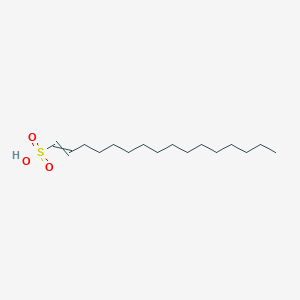
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
